molecular formula C10H11ClO3 B1357483 2-Chloro-5-ethoxy-4-methoxybenzaldehyde CAS No. 827595-34-6

2-Chloro-5-ethoxy-4-methoxybenzaldehyde

Cat. No.: B1357483
CAS No.: 827595-34-6
M. Wt: 214.64 g/mol
InChI Key: KNZCAGCZYDUJNP-UHFFFAOYSA-N
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Description

2-Chloro-5-ethoxy-4-methoxybenzaldehyde is an organic compound with the molecular formula C10H11ClO3. It is a derivative of benzaldehyde, characterized by the presence of chloro, ethoxy, and methoxy substituents on the benzene ring. This compound is used in various chemical syntheses and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-ethoxy-4-methoxybenzaldehyde typically involves the electrophilic aromatic substitution of benzaldehyde derivatives. One common method is the chlorination of 5-ethoxy-4-methoxybenzaldehyde using a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-ethoxy-4-methoxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Chloro-5-ethoxy-4-methoxybenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-5-ethoxy-4-methoxybenzaldehyde involves its reactivity as an electrophile due to the presence of the aldehyde group. The chloro, ethoxy, and methoxy substituents influence its reactivity and stability. The compound can participate in various electrophilic aromatic substitution reactions, where the aldehyde group acts as an electron-withdrawing group, making the benzene ring more susceptible to nucleophilic attack .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-ethoxy-5-methoxybenzaldehyde: Similar structure but with different positions of the substituents.

    4-Methoxybenzaldehyde: Lacks the chloro and ethoxy groups.

    2-Chloro-4-methoxybenzaldehyde: Lacks the ethoxy group.

Uniqueness

2-Chloro-5-ethoxy-4-methoxybenzaldehyde is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties and reactivity. The combination of chloro, ethoxy, and methoxy groups makes it a versatile intermediate in organic synthesis and valuable in various research applications .

Properties

IUPAC Name

2-chloro-5-ethoxy-4-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO3/c1-3-14-10-4-7(6-12)8(11)5-9(10)13-2/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNZCAGCZYDUJNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C=O)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10598862
Record name 2-Chloro-5-ethoxy-4-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10598862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

827595-34-6
Record name 2-Chloro-5-ethoxy-4-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10598862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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